molecular formula C22H15F3N2OS2 B2682579 2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol CAS No. 861206-98-6

2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol

Cat. No. B2682579
CAS RN: 861206-98-6
M. Wt: 444.49
InChI Key: URGPTKZDJDLZON-LFIBNONCSA-N
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Description

2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol is a useful research compound. Its molecular formula is C22H15F3N2OS2 and its molecular weight is 444.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds with structural features similar to the specified chemical have been designed and evaluated for their anticancer activities. For example, a series of substituted benzamides derived from thiazol and oxadiazol rings demonstrated moderate to excellent anticancer activities against various cancer cell lines, highlighting the potential of thiazole derivatives in cancer therapy (Ravinaik et al., 2021). Another study focused on novel thiadiazoles and thiazoles incorporating the pyrazole moiety, showing promising anticancer activity, particularly against breast carcinoma cell lines (Gomha, Salah, & Abdelhamid, 2014).

Antimicrobial Activities

Thiazole derivatives have also been synthesized and tested for their antimicrobial potential. For instance, new approaches for synthesizing thiazoles and their fused derivatives have been explored, with some compounds showing significant in vitro antimicrobial activity against bacterial and fungal isolates (Wardkhan et al., 2008).

Molecular Docking and Quantum Chemical Studies

Theoretical studies including molecular docking and quantum chemical calculations have been employed to understand the interactions and stability of thiazole derivatives. These studies can offer insights into the molecular mechanisms underlying the biological activities of such compounds, potentially guiding the design of more effective drugs (Viji et al., 2020).

Corrosion Inhibition

In addition to biomedical applications, thiazole derivatives have been studied for their corrosion inhibition properties. Research has demonstrated that certain thiazoles can serve as effective corrosion inhibitors, providing protection for metals in corrosive environments (Farahati et al., 2019).

Mechanism of Action

properties

IUPAC Name

2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2OS2/c1-13-19(14-7-3-2-4-8-14)27-21(30-13)16(20-26-18(28)12-29-20)11-15-9-5-6-10-17(15)22(23,24)25/h2-12,28H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGPTKZDJDLZON-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(=CC2=CC=CC=C2C(F)(F)F)C3=NC(=CS3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(S1)/C(=C/C2=CC=CC=C2C(F)(F)F)/C3=NC(=CS3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol

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